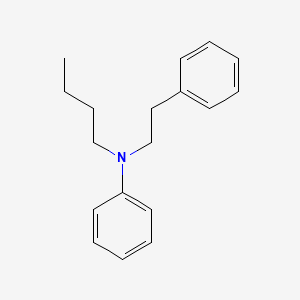![molecular formula C24H25N3O6 B2551332 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 887224-63-7](/img/new.no-structure.jpg)
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features both benzofuran and pyrimidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves multiple steps. Typically, the synthetic route includes:
Formation of the benzofuran derivative.
Cyclization to introduce the pyrimidine ring.
Subsequent functionalization to attach the acetamide moiety.
Industrial Production Methods
Industrial production of this compound, while less documented, would likely involve optimization of these synthetic steps for scalability. Key factors would include reaction yield, purity, and cost-effectiveness. Process intensification techniques and continuous flow reactors might be utilized to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: : Modifying the oxidative state of its functional groups.
Reduction: : Especially at the carbonyl groups.
Substitution: : On the aromatic rings and acetamide side chain.
Common Reagents and Conditions
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : NaBH₄, LiAlH₄.
Substitution Reagents: : Halogens, nucleophiles under Lewis acid or base catalysis.
Major Products Formed
Depending on the reaction type:
Oxidation: : Conversion of alkyl chains to carboxylic acids.
Reduction: : Alcohol formation.
Substitution: : Introduction of new functional groups on aromatic rings.
Scientific Research Applications
Chemistry
Used as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology
Investigated for its potential interactions with biological macromolecules.
Medicine
Potential pharmacological activity, including enzyme inhibition or receptor modulation.
Examined for antimicrobial and anticancer properties.
Industry
Employed in material sciences for developing new functional materials.
Applied in the synthesis of specialty chemicals and advanced polymers.
Mechanism of Action
Molecular Targets: : Interacts with enzymes, proteins, and receptors.
Pathways Involved: : Potential inhibition of enzymatic activity or blocking of receptor sites, depending on its structure-activity relationship.
Comparison with Similar Compounds
Unique Features
The combination of benzofuran and pyrimidine rings offers a distinctive structural motif that is less common.
The specific positioning of functional groups enhances its reactivity and biological activity.
Similar Compounds
Other benzofuran-pyrimidine derivatives.
Compounds like 2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl) derivatives.
N-(3,4-dimethoxyphenyl)acetamide analogues.
Properties
CAS No. |
887224-63-7 |
|---|---|
Molecular Formula |
C24H25N3O6 |
Molecular Weight |
451.479 |
IUPAC Name |
2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O6/c1-4-5-12-26-23(29)22-21(16-8-6-7-9-17(16)33-22)27(24(26)30)14-20(28)25-15-10-11-18(31-2)19(13-15)32-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,25,28) |
InChI Key |
LOKAMGVKASVZOE-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC(=O)NC4=CC(=C(C=C4)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide](/img/structure/B2551250.png)
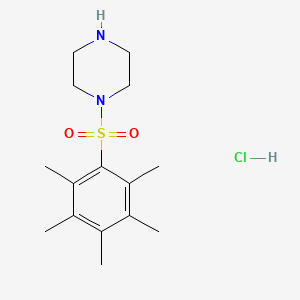
![Dimethyl 2-[2-nitro-4-(piperidinosulfonyl)phenyl]-malonate](/img/structure/B2551253.png)
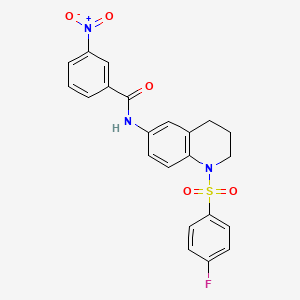

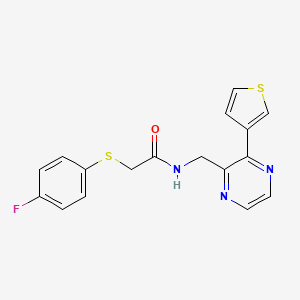
![methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2551261.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2551262.png)
![1,3,5-trimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2551264.png)
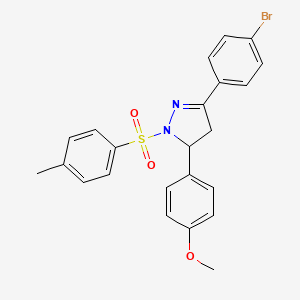
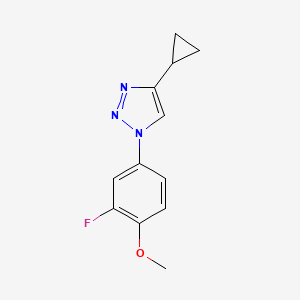
![2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine](/img/structure/B2551270.png)
